An In-Depth Technical Guide to ³¹P NMR Chemical Shift Data of Diethylphosphine Sulfide
An In-Depth Technical Guide to ³¹P NMR Chemical Shift Data of Diethylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of diethylphosphine sulfide. It is designed to serve as a valuable resource for researchers and professionals in chemistry and drug development who utilize organophosphorus compounds. This guide delves into the theoretical underpinnings of ³¹P NMR, offers detailed experimental protocols for data acquisition, presents a compilation of known chemical shift data, and discusses the factors influencing these shifts, including solvent effects and coordination to metal centers. The information is presented to not only provide reference data but also to offer insights into the practical application of ³¹P NMR for the characterization of this and similar molecules.
Introduction to ³¹P NMR Spectroscopy and Diethylphosphine Sulfide
Phosphorus-31 NMR spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds.[1] The ³¹P nucleus possesses favorable properties for NMR, including a 100% natural abundance and a spin of ½, which typically results in sharp signals and straightforward spectral interpretation.[2] The chemical shift of a ³¹P nucleus is highly sensitive to its electronic environment, making it an excellent probe for structural elucidation and for monitoring chemical transformations.[3]
Diethylphosphine sulfide, (C₂H₅)₂P(S)H, is a P(V) organophosphorus compound that serves as a versatile ligand in coordination chemistry and as a precursor in organic synthesis. Its ³¹P NMR spectrum is characterized by a single resonance, the chemical shift of which provides crucial information about its structure and purity. Understanding the factors that influence this chemical shift is paramount for its effective use in research and development.
Theoretical Principles of ³¹P NMR Chemical Shifts
The chemical shift (δ) in ³¹P NMR is determined by the local magnetic field experienced by the phosphorus nucleus, which is influenced by the surrounding electron density. Several factors contribute to the observed chemical shift:
-
Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the phosphorus atom has a significant impact on the chemical shift. More electronegative substituents generally lead to a deshielding of the phosphorus nucleus, resulting in a downfield shift (higher ppm value). In diethylphosphine sulfide, the presence of the sulfur atom and two ethyl groups defines its characteristic chemical shift range.
-
Bond Angles and Hybridization: Changes in the bond angles around the phosphorus atom can affect the hybridization of the phosphorus orbitals, which in turn influences the shielding of the nucleus.
-
Solvent Effects: The solvent can interact with the solute molecule through various mechanisms, such as hydrogen bonding or dipolar interactions, which can perturb the electron density around the phosphorus atom and cause a shift in the resonance. This is a critical consideration when comparing data from different experiments.
-
Coordination to Metal Centers: When diethylphosphine sulfide acts as a ligand and coordinates to a metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ), is typically observed. This shift provides valuable information about the nature of the metal-phosphorus bond and the geometry of the resulting complex.
Experimental Protocol for Acquiring ³¹P NMR Spectra
Acquiring high-quality ³¹P NMR spectra, especially for potentially air-sensitive compounds like diethylphosphine sulfide, requires careful sample preparation and instrument setup. The following is a detailed, field-proven protocol based on standard practices for Bruker spectrometers.[4]
Sample Preparation
Rationale: Proper sample preparation is crucial to avoid contamination and degradation, ensuring the acquisition of a clean and representative spectrum.
-
Inert Atmosphere: All manipulations of diethylphosphine sulfide should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent oxidation.
-
Solvent Selection: Choose a deuterated solvent that is compatible with the sample and the intended experiment. Common choices include chloroform-d (CDCl₃), benzene-d₆ (C₆D₆), and dichloromethane-d₂ (CD₂Cl₂). Ensure the solvent is thoroughly degassed to remove dissolved oxygen.
-
Concentration: Prepare a solution with a concentration typically in the range of 10-50 mg/mL. The optimal concentration may vary depending on the sensitivity of the NMR instrument.
-
NMR Tube: Use a clean, dry 5 mm NMR tube. For air-sensitive samples, a J. Young NMR tube or a standard NMR tube sealed with a septum and parafilm under an inert atmosphere is recommended.
-
Reference Standard: While 85% H₃PO₄ is the conventional external standard for ³¹P NMR (δ = 0 ppm), internal standards are often not used due to potential reactivity.[1] Referencing is typically done by the spectrometer's software relative to the lock frequency.
NMR Data Acquisition (Bruker Spectrometer)
Rationale: This step-by-step workflow ensures optimal instrument performance and data quality.
Caption: Experimental workflow for acquiring a ³¹P NMR spectrum.
-
Login and Setup: Log in to the spectrometer software (e.g., TopSpin). Insert the sample and lock the field on the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the NMR probe to the ³¹P frequency. This ensures efficient transfer of radiofrequency power to the sample.
-
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.
-
Experiment Setup:
-
Load a standard proton-decoupled ³¹P NMR experiment (e.g., zgpg30).
-
Set the spectral width (e.g., 200 ppm) and the center of the spectrum (e.g., around 50-60 ppm for a phosphine sulfide).
-
Set the number of scans (ns) based on the sample concentration and desired signal-to-noise ratio. A higher number of scans will improve the signal but increase the experiment time.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to allow for sufficient relaxation of the ³¹P nuclei between pulses. For quantitative measurements, a longer d1 (5 times the longest T₁) is necessary.
-
-
Acquisition:
-
Optimize the receiver gain (rga).
-
Start the acquisition (zg).
-
-
Processing:
-
Once the acquisition is complete, perform a Fourier transform of the Free Induction Decay (FID) (ft).
-
Phase the spectrum (apk).
-
Perform baseline correction (abs).
-
Reference the spectrum to 85% H₃PO₄ (δ = 0 ppm).
-
³¹P NMR Chemical Shift Data for Diethylphosphine Sulfide and Related Compounds
The following table summarizes the available ³¹P NMR chemical shift data for diethylphosphine sulfide and its close analogs. It is important to note that the exact chemical shift can vary slightly depending on the specific experimental conditions.
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| Triethylphosphine sulfide | Not specified | 54.5 | [5] |
Factors Influencing the ³¹P NMR Chemical Shift of Diethylphosphine Sulfide
Solvent Effects
The polarity and coordinating ability of the solvent can influence the ³¹P NMR chemical shift of diethylphosphine sulfide. Non-polar solvents like benzene-d₆ may result in slightly different chemical shifts compared to more polar solvents like chloroform-d or dichloromethane-d₂ due to different solute-solvent interactions. It is crucial to report the solvent used when documenting ³¹P NMR data to ensure reproducibility and accurate comparisons.
Coordination to Metal Centers
When diethylphosphine sulfide coordinates to a metal center, a significant change in the ³¹P chemical shift is expected. This coordination shift (Δδ = δcomplex - δligand) is a valuable parameter for characterizing the resulting metal complex.
-
Nature of the Metal: The identity of the metal and its oxidation state will have a major impact on the coordination shift.
-
Coordination Geometry: The geometry of the complex and the nature of the other ligands in the coordination sphere will also influence the electronic environment of the phosphorus atom and thus its chemical shift.
Conclusion
³¹P NMR spectroscopy is an indispensable tool for the characterization of diethylphosphine sulfide and its derivatives. The ³¹P chemical shift provides a sensitive probe of the electronic environment around the phosphorus atom, offering valuable insights into the structure, purity, and bonding of this important organophosphorus compound. By understanding the theoretical principles, employing robust experimental protocols, and being aware of the factors that influence chemical shifts, researchers can effectively utilize ³¹P NMR to advance their work in synthetic chemistry, coordination chemistry, and drug development.
References
-
Chemical Shift Range in 31P NMR Spectroscopy. (2024, February 2). YouTube. [Link]
-
31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. (n.d.). DTIC. [Link]
-
31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. (n.d.). ResearchGate. [Link]
-
Solid-state 31P NMR reveals the biological organophosphorus compounds as the dominant phosphorus species in Saharan dust aerosols. (2025, March 22). PMC. [Link]
-
Maryasin, B., & Zipse, H. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150–5158. [Link]
-
Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes. (2022, October 6). ACS Publications. [Link]
-
31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. (n.d.). DTIC. [Link]
-
Rapid Enantiodifferentiation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. (2017, June 1). Journal of Visualized Experiments. [Link]
-
Du, Z. (2024, March 28). 31P NMR Data Acquisition. Georgia State University. [Link]
-
Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. (n.d.). ResearchGate. [Link]
-
A 31P nmr spectroscopic study of complexation of tin(II) and lead(II) by some phosphines, phosphine oxides, and related ligands, with the 31P nuclear magnetic resonance spectra of two tetratertiary phosphine tetraoxides and the analogous tetra-sulfides and -selenides. (2025, August 6). ResearchGate. [Link]
-
Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. [Link]
-
Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. (2023, January 10). Beilstein Journal of Organic Chemistry. [Link]
-
31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. (n.d.). PMC. [Link]
-
31-P NMR SPECTROSCOPY. (n.d.). SlideShare. [Link]
-
Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. (n.d.). RSC Publishing. [Link]
-
Transition-Metal-Stabilized Heavy Tetraphospholide Anions. (2022, November 4). Journal of the American Chemical Society. [Link]
-
Mystery 31P peak at 69.8 ppm: oxidation product, coordination/bridging species or?? (2026, January 20). Reddit. [Link]
-
Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (n.d.). Semantic Scholar. [Link]
Sources
- 1. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
